rac 4-Azido Deprenyl
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Overview
Description
rac 4-Azido Deprenyl: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of Deprenyl, a selective inhibitor of monoamine oxidase B, which is used in the treatment of Parkinson’s disease. The molecular formula of this compound is C13H16N4, and it has a molecular weight of 228.29 g/mol .
Preparation Methods
The synthesis of rac 4-Azido Deprenyl involves several steps, starting from Deprenyl. The azido group is introduced into the Deprenyl molecule through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of azidation reagents under controlled conditions to ensure the selective introduction of the azido group
Chemical Reactions Analysis
rac 4-Azido Deprenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions:
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac 4-Azido Deprenyl has a wide range of scientific research applications, including:
Chemistry: It is used as a photoaffinity analogue of Deprenyl, allowing researchers to study the interactions of Deprenyl with various biological targets.
Biology: The compound is used in proteomics research to identify and characterize proteins that interact with Deprenyl.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease.
Mechanism of Action
The mechanism of action of rac 4-Azido Deprenyl involves its interaction with monoamine oxidase B, similar to Deprenyl. The azido group allows for the formation of covalent bonds with the enzyme, leading to its inhibition. This inhibition results in increased levels of monoamine neurotransmitters, which can have therapeutic effects in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
rac 4-Azido Deprenyl is unique due to the presence of the azido group, which allows for specific interactions with biological targets that are not possible with Deprenyl alone. Similar compounds include:
Deprenyl: A selective inhibitor of monoamine oxidase B used in the treatment of Parkinson’s disease.
4-Azido Selegiline: Another derivative of Deprenyl with similar properties.
The uniqueness of this compound lies in its ability to form covalent bonds with biological targets, making it a valuable tool in proteomics research and therapeutic applications.
Biological Activity
Rac 4-Azido Deprenyl, a photoaffinity analogue of Deprenyl, has garnered interest in the scientific community due to its potential therapeutic applications and unique biochemical properties. This compound primarily functions as a selective inhibitor of monoamine oxidase B (MAO-B), similar to its parent compound, Deprenyl. Its azido group enhances its utility in proteomics and neuropharmacology, making it a valuable tool for investigating protein interactions and neurological functions.
- Molecular Formula : C₁₃H₁₆N₄
- Molecular Weight : 228.29 g/mol
This compound inhibits MAO-B, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition is crucial for neuroprotection and mood enhancement, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The azido group allows for covalent bonding with MAO-B, facilitating more effective inhibition compared to non-azido forms.
Biological Activities
- Monoamine Oxidase Inhibition : this compound selectively inhibits MAO-B, which is responsible for the breakdown of monoamines in the brain. This action increases monoamine levels, which can alleviate symptoms associated with mood disorders and neurodegenerative conditions.
- Proteomics Applications : The compound's photoaffinity properties allow researchers to label proteins that interact with MAO-B, aiding in the study of protein-protein interactions (PPIs) within biological systems.
- Neuroprotective Effects : By increasing dopamine levels, this compound may exert neuroprotective effects that are beneficial in conditions characterized by dopaminergic neuron degeneration.
Comparative Analysis with Related Compounds
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Deprenyl | Similar backbone | MAO-B inhibition | Non-azido form |
Selegiline | Similar structure | MAO-B inhibition | Clinically used for Parkinson's disease |
Phenelzine | Related structure | Non-selective MAO inhibition | Broader spectrum of action |
Rasagiline | Similar core | MAO-B inhibition | Longer half-life |
This compound | Unique azido group | MAO-B inhibition | Specific applications in proteomics research |
Case Studies and Research Findings
Research indicates that this compound's inhibition of MAO-B can lead to significant increases in neurotransmitter levels. For instance:
- A study demonstrated that treatment with this compound resulted in enhanced dopaminergic activity in animal models, suggesting potential benefits for Parkinson’s disease management .
- Another investigation highlighted its role in modulating neuroinflammation, which could be pivotal in treating Alzheimer's disease by preserving neuronal integrity .
Applications in Neurodegenerative Disease Research
This compound is being explored for its therapeutic potential in several areas:
- Parkinson’s Disease : Its ability to elevate dopamine levels may help manage motor symptoms associated with this condition.
- Alzheimer’s Disease : By inhibiting MAO-B, it may protect against neuronal damage linked to oxidative stress and inflammation.
Properties
IUPAC Name |
1-(4-azidophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-4-9-17(3)11(2)10-12-5-7-13(8-6-12)15-16-14/h1,5-8,11H,9-10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADKAPHQXBJOKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N=[N+]=[N-])N(C)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675648 |
Source
|
Record name | N-[1-(4-Azidophenyl)propan-2-yl]-N-methylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216800-93-9 |
Source
|
Record name | N-[1-(4-Azidophenyl)propan-2-yl]-N-methylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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